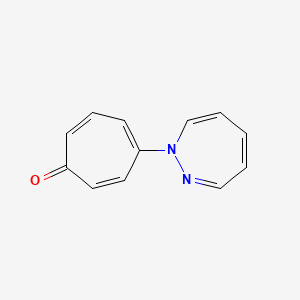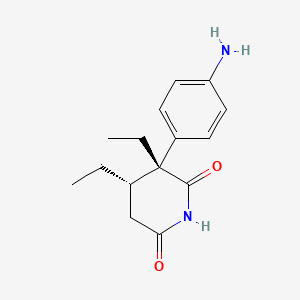
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is a chemical compound that belongs to the class of piperidinediones. This compound features a piperidine ring, a six-membered heterocycle containing nitrogen, with the addition of amino and dione functional groups. It is of significant interest in pharmaceutical and biological research due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves several steps. One common method includes the cyclization of unsaturated amines, which involves intramolecular cyclization to form the piperidine ring. This method is notable for its efficiency and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions like Cushing’s syndrome.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves the inhibition of specific enzymes and receptors. For example, it inhibits the enzymatic conversion of cholesterol to ∆5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. This inhibition is mediated through the binding of the compound to cytochrome P-450 complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)-2,6-piperidinedione: This compound has a similar structure but lacks the diethyl groups.
2,6-Piperidinedione, 3-(4-aminophenyl)-3-cyclohexyl-, (3R)-: This compound has a cyclohexyl group instead of the diethyl groups.
Uniqueness
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups enhances its lipophilicity and may affect its binding affinity to target enzymes and receptors .
Propriétés
Numéro CAS |
110977-65-6 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(3R,4S)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15+/m0/s1 |
Clé InChI |
AFTKZTHQONPZCK-ZUZCIYMTSA-N |
SMILES isomérique |
CC[C@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES canonique |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


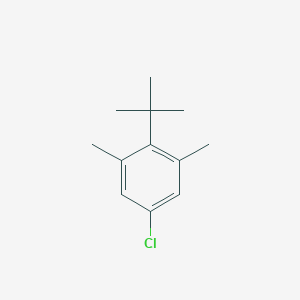
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
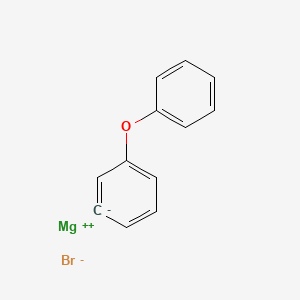
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
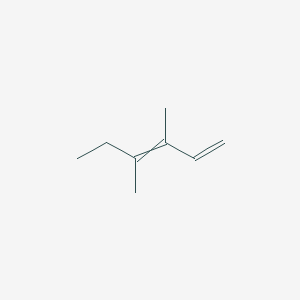
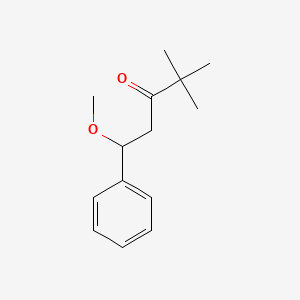
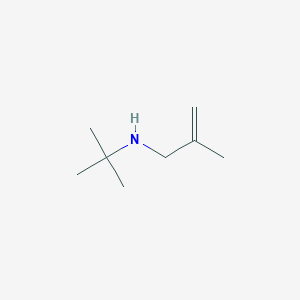
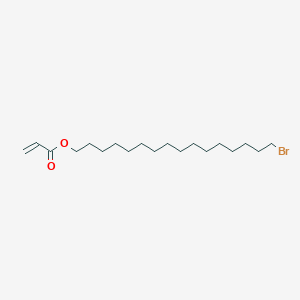
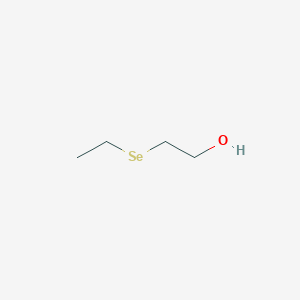
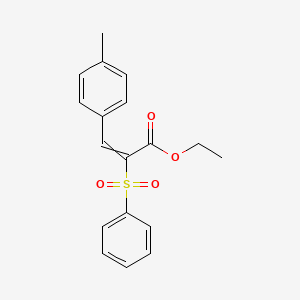
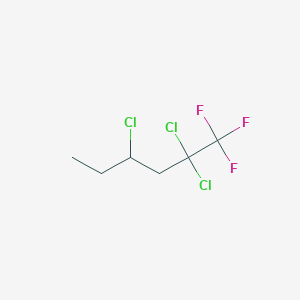
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
